
Validating T-1095 In Vivo: A Comparative
Analysis with SGLT Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: T-1095

Cat. No.: B1682860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of the sodium-glucose

cotransporter (SGLT) inhibitor, T-1095, with the phenotypes of SGLT1 and SGLT2 genetic

knockout models. By juxtaposing the pharmacological effects of T-1095 with the physiological

consequences of genetic ablation of its targets, this document aims to validate the on-target

effects of T-1095 and provide a framework for its preclinical evaluation.

T-1095 is an orally active prodrug that is metabolized to its active form, T-1095A. It acts as an

inhibitor of both SGLT1 and SGLT2, with a higher selectivity for SGLT2.[1] Its primary

therapeutic action is to block the reabsorption of glucose in the kidneys, thereby promoting

urinary glucose excretion and lowering blood glucose levels.[1] Genetic knockout mouse

models of SGLT1 and SGLT2 serve as invaluable tools to dissect the specific roles of these

transporters and to validate the mechanism of action of pharmacological inhibitors like T-1095.

Quantitative Comparison of In Vivo Effects
The following tables summarize the key metabolic parameters observed in studies involving T-
1095 and SGLT knockout mice. It is important to note that these data are compiled from

separate studies, and direct head-to-head comparative studies have not been identified.

Table 1: Effects on Glucose Homeostasis in Diabetic Rodent Models
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Parameter
T-1095 Treatment
(in diabetic
models)

SGLT2 Knockout
(in diabetic
models)

SGLT1 Knockout
(in diabetic
models)

Blood Glucose
Dose-dependent

decrease[1]

Attenuated

hyperglycemia[2]

Modestly reduced

hyperglycemia[3]

Urinary Glucose

Excretion

Dose-dependent

increase[1]
Significantly increased

Increased, especially

with concurrent

SGLT2 inhibition[4]

Hemoglobin A1c

(HbA1c)

Decreased with

chronic treatment

Not consistently

reported, but

improved glycemic

control suggests a

decrease.

Not consistently

reported.

Glucose Tolerance Improved[1] Improved
Not the primary

reported effect.

Plasma Insulin

Age-related decrease

prevented; pancreatic

insulin content

increased in db/db

mice with chronic

treatment[1]

Dramatically improved

in db/db mice[5]

Not consistently

reported as a primary

outcome.

Table 2: General Phenotypic Characteristics
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Parameter T-1095 Treatment
SGLT2 Knockout
Mice

SGLT1 Knockout
Mice

Polyuria/Polydipsia
Observed due to

osmotic diuresis.

Increased urine output

and water intake.[6]

Not a primary reported

phenotype.

Body Weight

Improved gain in

db/db mice; may be

reduced in other

models.[1]

Generally lower than

wild-type; hyperphagia

can counteract this.[6]

[7]

Can be lower due to

malabsorption if not

on a special diet.

Diabetic Nephropathy

Markers

Suppression of

albuminuria and

mesangial expansion

with chronic

treatment.[1]

Prevention of

glomerular

hyperfiltration.[2]

Mitigation of

glomerular

hyperfiltration.[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summarized protocols for key experiments cited in this guide.

1. Assessment of In Vivo Antihyperglycemic Effects of T-1095 in Diabetic Mice

Animal Model: Genetically diabetic mice (e.g., C57BL/KsJ-db/db) or streptozotocin (STZ)-

induced diabetic mice.

Drug Administration: T-1095 is administered orally, typically as a suspension in a vehicle like

0.5% methylcellulose solution. Doses can range from 10 to 100 mg/kg for acute studies, or

as a component of the diet (e.g., 0.1% w/w) for chronic studies.

Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time

points after drug administration. Glucose levels are measured using a standard glucose

oxidase method.

Urinary Glucose Measurement: Mice are housed in metabolic cages to allow for the

collection of urine over a 24-hour period. The total volume of urine is recorded, and the

glucose concentration is determined.
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Chronic Studies: For long-term studies, treatment can be continued for several weeks.

Parameters such as HbA1c, plasma lipids, and markers of diabetic complications (e.g.,

urinary albumin) are assessed at the end of the study period.

2. Phenotypic Characterization of SGLT Knockout Mice

Animal Models: SGLT1 knockout (Sglt1-/-) and SGLT2 knockout (Sglt2-/-) mice, with wild-

type littermates serving as controls. To study the effects in a diabetic background, these mice

can be cross-bred with diabetic models like db/db mice.

Metabolic Caging: Animals are placed in metabolic cages for continuous monitoring of food

and water intake, urine output, and locomotor activity.

Glucose and Insulin Tolerance Tests (GTT and ITT):

GTT: After an overnight fast, a bolus of glucose (e.g., 2 g/kg) is administered orally or via

intraperitoneal injection. Blood glucose is measured at baseline and at various time points

(e.g., 15, 30, 60, 120 minutes) post-administration.

ITT: Following a short fasting period, a bolus of insulin (e.g., 0.75 U/kg) is administered

intraperitoneally. Blood glucose is measured at baseline and subsequent time points.

Plasma and Urine Analysis: Blood and urine samples are collected to measure glucose,

insulin, electrolytes, and markers of kidney function.

Histological Analysis: Tissues such as the kidney and pancreas are collected, fixed, and

sectioned for histological examination to assess for any morphological changes.

Visualizing the Mechanisms and Experimental
Design
Signaling Pathway of SGLT Inhibition
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Caption: Mechanism of T-1095 action in the renal proximal tubule.

Experimental Workflow for Comparative Analysis
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Caption: Workflow for comparing T-1095 effects with SGLT knockout models.

Logical Framework for In Vivo Validation
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is through SGLT2 inhibition.
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Caption: Logical diagram for validating T-1095's mechanism of action.

In conclusion, the in vivo effects of T-1095 on glucose metabolism align closely with the

phenotype observed in SGLT2 knockout mice, particularly in diabetic models. Both

pharmacological inhibition with T-1095 and genetic deletion of SGLT2 lead to increased urinary

glucose excretion and a subsequent lowering of blood glucose levels. The SGLT1 knockout

model further helps to delineate the contribution of this transporter to the overall effects of a

non-selective inhibitor like T-1095. The use of these genetic models is, therefore, an

indispensable strategy for validating the on-target effects of T-1095 and for understanding the

full physiological consequences of SGLT inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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